Sophoraflavanone G
Overview
Description
Sophoraflavanone G (SG) is a flavonoid compound isolated from Sophora flavescens . It is known to possess a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and antiproliferative effects . It is also a volatile phytoncide, released into the atmosphere, soil, and groundwater by members of the Sophora genus .
Synthesis Analysis
Sophoraflavanone G is a major pharmacological component found in the root tissues of Sophora flavescens . The biosynthesis of alkaloids and flavonoids in Sophora flavescens has been studied using metabolome and transcriptome analysis . A total of 52 and 39 transcripts involved in alkaloid and flavonoid syntheses have been found, respectively .Molecular Structure Analysis
Sophoraflavanone G is a tetrahydroxyflavanone having a structure of naringenin bearing an additional hydroxyl substituent at position 2’ as well as a (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl (lavandulyl) substituent at position 8’ .Chemical Reactions Analysis
Sophoraflavanone G is involved in various biochemical reactions. It has been found to inhibit the drug transport function of ABCG2 by interacting with residues within the transmembrane substrate-binding pocket of ABCG2 . It also reduces the fluidity of cellular membranes .Physical And Chemical Properties Analysis
Sophoraflavanone G has a molecular formula of C25H28O6 and a molar mass of 424.49 g/mol . Its density is 1.266±0.06 g/cm, and it has a melting point of 173-175℃ .Scientific Research Applications
Antibacterial Properties
Sophoraflavanone G has been identified for its remarkable antibacterial activities. Studies have shown its effectiveness in combination with other antimicrobial agents against various oral bacteria, such as S. mutans, S. sanguinis, and P. gingivalis. It exhibits a synergistic effect, enhancing the efficacy of antibiotics like ampicillin and gentamicin against these pathogens. Notably, Sophoraflavanone G has also demonstrated significant antibacterial properties against methicillin‐resistant Staphylococcus aureus (MRSA), either alone or in combination with antibiotics like ampicillin or oxacillin, suggesting its potential use in controlling and treating MRSA infections (Cha et al., 2007), (Cha et al., 2009).
Impact on Membrane Fluidity
Research has demonstrated that Sophoraflavanone G significantly influences membrane fluidity. It reduces the fluidity of outer and inner layers of cellular membranes, which is crucial for its antibacterial action. This finding provides insights into the pharmacological mechanism of Sophoraflavanone G's antibacterial effect, presenting a pathway that could be exploited for therapeutic applications (Tsuchiya & Iinuma, 2000).
Modulation of Inflammatory Responses
Sophoraflavanone G has shown potent anti-inflammatory activity. It has been observed to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, it decreases the expressions of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These effects are mediated through the modulation of various signaling pathways, including PI3K/Akt, JAK/STAT, and Nrf2/HO-1 pathways, suggesting its potential use in treating inflammatory diseases (Guo et al., 2016).
Anti-cancer Activities
Sophoraflavanone G has been extensively studied for its anti-cancer properties. It induces apoptosis in various cancer cell lines, including oral epidermoid carcinoma cells and triple-negative breast cancer cells, by modulating apoptotic signaling pathways and inhibiting cell migration and invasion. The compound's ability to increase apoptosis, decrease migration and invasion, and suppress certain signaling pathways like MAPK highlights its potential as a therapeutic agent in cancer treatment (Cha et al., 2007), (Huang et al., 2019).
In Silico Studies and Drug Delivery Systems
Recent advancements in molecular modeling and drug delivery systems have also incorporated Sophoraflavanone G. In silico studies have been conducted for electronic/structural characterization and evaluation of pharmacokinetic properties, indicating the compound's safety for oral administration and potential in topical formulations. Moreover, efforts to improve the oral bioavailability of Sophoraflavanone G through self-microemulsifying drug delivery systems (SMEDDS) have shown promising results, laying the foundation for further research on new dosage forms of this compound (Oliveira et al., 2020), (Yang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVAQQLDYTHCL-CMJOXMDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243345 | |
Record name | Vexibinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoraflavanone G | |
CAS RN |
97938-30-2 | |
Record name | Sophoraflavanone G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97938-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vexibinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vexibinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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